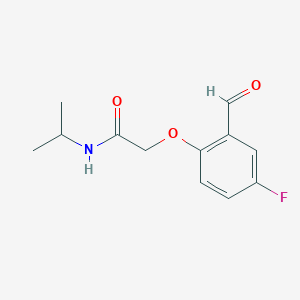
2-(4-fluoro-2-formylphenoxy)-N-(propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluoro-2-formylphenoxy)-N-(propan-2-yl)acetamide, also known as FLFPA, is a chemical compound that has recently gained attention in the field of scientific research. This compound has been found to have potential applications in various areas such as cancer therapy, drug development, and molecular imaging.
Mechanism of Action
The mechanism of action of 2-(4-fluoro-2-formylphenoxy)-N-(propan-2-yl)acetamide is not fully understood. However, it has been proposed that this compound inhibits the activity of several enzymes, which leads to the inhibition of various metabolic pathways. This, in turn, leads to the inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
2-(4-fluoro-2-formylphenoxy)-N-(propan-2-yl)acetamide has several advantages for lab experiments. It is easy to synthesize and yields high purity and high yield of the compound. It has also been found to have low toxicity and is well tolerated by cells in vitro and in vivo. However, one of the limitations of this compound is that its mechanism of action is not fully understood. Further research is needed to elucidate the mechanism of action of this compound.
Future Directions
There are several future directions for research on 2-(4-fluoro-2-formylphenoxy)-N-(propan-2-yl)acetamide. One of the future directions is to further elucidate the mechanism of action of this compound. This will help in the development of more potent and selective inhibitors of the enzymes targeted by this compound. Another future direction is to investigate the potential of this compound as a molecular imaging agent. This compound has been found to accumulate in cancer cells, which makes it a potential candidate for molecular imaging of cancer. Finally, further research is needed to investigate the potential of this compound in combination therapy with other anticancer agents. This compound has been found to enhance the anticancer activity of several anticancer agents when used in combination.
Synthesis Methods
The synthesis of 2-(4-fluoro-2-formylphenoxy)-N-(propan-2-yl)acetamide involves the reaction of 4-fluoro-2-nitrophenol with 2-bromo-2-methylpropanoic acid in the presence of a catalyst to form 2-(4-fluoro-2-bromophenoxy)-N-(propan-2-yl)acetamide. This intermediate is then reacted with sodium hydride and formic acid to form this compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
2-(4-fluoro-2-formylphenoxy)-N-(propan-2-yl)acetamide has been found to have potential applications in various areas of scientific research. One of the most promising applications is in cancer therapy. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. This compound has also been found to be effective in inhibiting the migration and invasion of cancer cells, which are important processes in cancer metastasis.
This compound also has potential applications in drug development. It has been found to be a potent inhibitor of several enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. This compound has also been found to be a potent inhibitor of monoamine oxidase, which is involved in the pathogenesis of depression.
properties
IUPAC Name |
2-(4-fluoro-2-formylphenoxy)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-8(2)14-12(16)7-17-11-4-3-10(13)5-9(11)6-15/h3-6,8H,7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYBLBIWDLFLJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=C(C=C(C=C1)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2898874.png)
![3-(Trifluoromethyl)phenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2898875.png)
![4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B2898877.png)
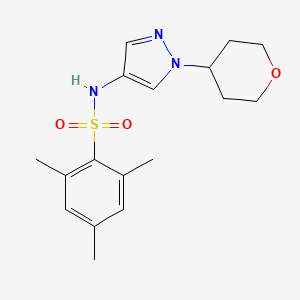
![4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenyl 4-phenylpiperazinyl ketone](/img/structure/B2898879.png)
![6-Methyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2898880.png)
![N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2898882.png)

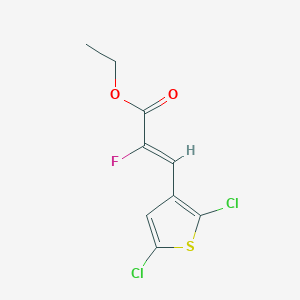
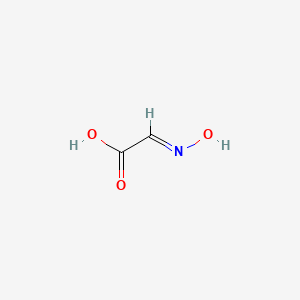
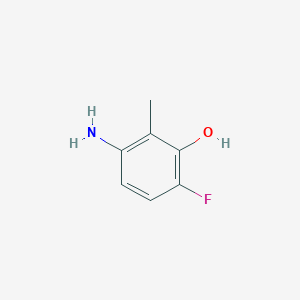

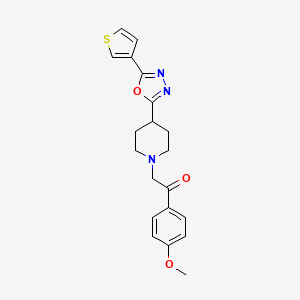
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-(3-methoxyphenyl)piperazine](/img/structure/B2898895.png)